molecular formula C20H14O3 B7793106 2-benzoyl-1H-benzo[f]chromen-3(2H)-one

2-benzoyl-1H-benzo[f]chromen-3(2H)-one

Cat. No.: B7793106
M. Wt: 302.3 g/mol
InChI Key: ZSSLJXUNDUZGRR-UHFFFAOYSA-N
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Description

2-benzoyl-1H-benzo[f]chromen-3(2H)-one is a useful research compound. Its molecular formula is C20H14O3 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzoyl-1,2-dihydrobenzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-11,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSLJXUNDUZGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Chemical Transformations

Innovative Synthetic Approaches to 2-Benzoyl-1H-benzo[f]chromen-3(2H)-one and its Analogues

The synthesis of the this compound structure and its analogues is achieved through a variety of advanced methods. These strategies are designed to construct the complex fused-ring system with efficiency and control over substitution patterns.

Multi-Component and One-Pot Reaction Strategies for Benzo[f]chromenone Formation

Multi-component reactions (MCRs) and one-pot syntheses have become powerful tools in organic chemistry for the construction of complex molecules like benzo[f]chromenes from simple starting materials in a single step, which is efficient and minimizes waste. researchgate.net A prominent strategy involves the condensation of a naphthol derivative, an aldehyde, and a 1,3-dicarbonyl compound.

A rapid and environmentally friendly one-pot protocol for synthesizing naphthopyranes, including benzo[f]chromene derivatives, has been developed through the condensation of 2-naphthol (B1666908), various aromatic aldehydes, and 1,3-dicarbonyl compounds like benzoylacetone. researchgate.net This reaction can be effectively catalyzed by copper(II) triflate (Cu(OTf)₂) under ultrasonic irradiation, offering advantages such as clean reaction profiles, simple methodology, short reaction times, and high yields. researchgate.net Similarly, microwave irradiation has been employed to facilitate the three-component reaction of naphthalene-2,7-diol, malononitrile, and aromatic aldehydes, catalyzed by piperidine, to produce 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile derivatives. nih.gov

Another facile method involves a three-component reaction of 1-naphthol (B170400) or 2-naphthol with acetophenone (B1666503) derivatives and triethyl orthobenzoate, catalyzed by a silica-supported ionic liquid, to yield benzo[f]chromene derivatives. researchgate.net The synthesis of benzo[h]chromenes and benzo[f]chromenes has also been achieved through reactions involving the appropriate starting materials, such as 2-amino-benzo[h]chromene-3-carbonitrile, which can be further modified in subsequent steps. nih.gov

Table 1: Examples of Multi-Component Syntheses of Benzo[f]chromene Analogues

ReactantsCatalyst/ConditionsProduct TypeYieldReference
2-Naphthol, Aromatic Aldehydes, BenzoylacetoneCu(OTf)₂, Ultrasonic Irradiation1H-Benzo[f]chromen-2-yl(phenyl)methanone derivativesHigh researchgate.net
Naphthalene-2,7-diol, Malononitrile, Aromatic AldehydesPiperidine, Microwave Irradiation (400W, 2 min)3-Amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrileHigh nih.gov
1-Naphthol/2-Naphthol, Acetophenone derivatives, Triethyl orthobenzoateSilica (B1680970) supported ionic liquid [pmim]HSO₄ (SiO₂)Benzo[f]chromene derivativesGood researchgate.net

Named Reactions and Rearrangements in Chromenone Synthesis

Several named reactions are fundamental to the synthesis of the chromenone and benzochromenone core. The Knoevenagel condensation is a key method, utilized in the synthesis of 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives. researchgate.net This reaction involves the condensation between 2-hydroxy-1-naphthaldehyde (B42665) and active methylene (B1212753) compounds like benzothiazole-2-yl-acetates, often facilitated by a green catalyst such as a choline (B1196258) chloride/urea ionic liquid. researchgate.net

The Pschorr reaction , traditionally used for synthesizing phenanthrenes, has been adapted for a metal-free, photoredox-catalyzed approach to generate 6H-benzo[c]chromenes. nih.gov This demonstrates the extension of classical named reactions to modern synthetic challenges in chromenone chemistry.

Rearrangement reactions also play a role in diversifying chromene structures. For instance, thermal electrocyclic opening of chromenes can lead to intermediate dienones, which, after isomerization and tautomerism, can reclose to form alternative chromene structures. rsc.org The Smiles rearrangement has been employed in a transition-metal-free, one-pot process to synthesize benzofuran (B130515) and benzo[b]thiophenamine derivatives, showcasing a pathway that could be conceptually applied to oxygen-containing heterocycles like chromenones. nih.gov

Catalytic Methodologies in Chromenone and Benzo[f]chromenone Synthesis

Catalysis is central to the efficient and selective synthesis of chromenones and their benzo-fused analogues. A wide array of catalytic systems, from metal-free organocatalysts to sophisticated transition metal complexes and green catalysts, have been developed.

Organocatalysis provides a powerful, metal-free alternative for chromene synthesis. A notable example is the use of simple anilines to catalyze a Mannich-cyclization cascade reaction for the facile synthesis of substituted 2H-benzo[h]chromenes. nih.govresearchgate.netmdpi.com These mild reaction conditions efficiently generate ortho-quinone methide intermediates from a broad spectrum of naphthols and cinnamaldehydes. nih.govresearchgate.net

Furthermore, completely catalyst-free methods have been developed. For example, diversely substituted 6H-benzo[c]chromenes can be synthesized via cascade reactions involving intramolecular Diels–Alder reactions of furan (B31954) with unactivated alkenes or alkynes in aqueous media under microwave irradiation. rsc.org Metal-free approaches have also been reported for the synthesis of 6H-benzo[c]chromen-6-ones from biaryl-2-carboxylic acids, which is particularly effective for substrates with electron-withdrawing groups. orgsyn.org An eco-friendly, three-component condensation/cascade reaction of 4-hydroxycoumarins and (Z)-azlactones proceeds in a metal-free environment to construct spiro[benzo[c]chromene] derivatives. researchgate.net

Transition metals are widely used to catalyze the formation of benzo[f]chromenone skeletons through various mechanisms, including cross-coupling and C-H activation reactions.

Palladium catalysts are particularly prominent. A domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization, catalyzed by in-situ generated palladium nanoparticles, provides a novel one-pot synthesis of benzo[c]chromen-6-ones under aqueous-aerobic conditions. chemrxiv.orgchemrxiv.org Optimization of this reaction identified Pd(OAc)₂ with K₃PO₄ as the base and PCy₃ as the ligand in water to be the most effective system. chemrxiv.org

Copper catalysts are also effective. As mentioned, Cu(OTf)₂ has been used to catalyze the one-pot synthesis of 1H-benzo[f]chromen-2-yl (phenyl)methanone derivatives under ultrasound. researchgate.net Other transition metals like ruthenium have been employed in the synthesis of related benzo-fused heterocycles through C-H bond functionalization, suggesting potential applicability to benzochromenone synthesis. researchgate.netrsc.org Iron(III) chloride (FeCl₃) has been used for the [3+3] annulation strategy to synthesize 5H-naphtho[1,2-c]chromenes. msu.edu

Table 2: Transition Metal Catalysts in Benzochromenone Synthesis

Catalyst SystemReaction TypeProduct TypeReference
Pd(OAc)₂, K₃PO₄, PCy₃Domino Suzuki-Miyaura/Oxidative LactonizationBenzo[c]chromen-6-ones chemrxiv.org
Cu(OTf)₂One-pot condensation1H-Benzo[f]chromen-2-yl(phenyl)methanone derivatives researchgate.net
[{RuCl₂(p-cymene)}₂]/NaHCO₃C-H Bond FunctionalizationBenzo-fused heterocycles researchgate.net
FeCl₃[3+3] Annulation5H-Naphtho[1,2-c]chromenes msu.edu

Green catalysis focuses on developing more sustainable synthetic methods, often employing recyclable catalysts and environmentally benign solvents. Ionic liquids (ILs) have emerged as versatile "designer solvents" and catalysts in this context. nih.govfrontiersin.org They have been successfully used in the multi-component synthesis of 4H-chromene derivatives. researchgate.net For example, choline acetate, a biocompatible ionic liquid, efficiently promotes the synthesis of 2-amino-4H-chromenes at room temperature without organic solvents. bohrium.com The triethylammonium (B8662869) hydrogen sulphate ionic liquid ([Et₃NH][HSO₄]) has been used as both a catalyst and solvent for the synthesis of chromone-pyrimidine coupled derivatives. nih.gov

Heterogeneous catalysts, such as silica-supported ionic liquids, offer the advantage of easy separation and recyclability, improving the sustainability of benzo[f]chromene synthesis. researchgate.net Nanocomposites also represent a promising frontier in heterogeneous catalysis. A nano-SnO₂/TiO₂ composite has been used as a photocatalyst for the one-pot synthesis of benzo[f]chromene at room temperature. rsc.org Similarly, a magnetic nanocomposite (Fe₃O₄/f-MWCNT/Ni₂B) has been developed for the synthesis of 1,4-benzodiazepines, illustrating the potential of such materials in catalyzing complex multi-component reactions that could be adapted for benzochromenone synthesis. researchgate.net

Table of Compounds

Post-Synthetic Modifications and Functionalization Reactions

Once the this compound core is synthesized, it can undergo a variety of post-synthetic modifications and functionalization reactions. These transformations are crucial for generating diverse libraries of compounds for biological screening and for establishing structure-activity relationships. The reactivity of the molecule is primarily dictated by the lactone functionality, the activated C-H bond adjacent to the benzoyl group, and the dicarbonyl system, which is a precursor for cyclization reactions.

The benzo[f]chromenone scaffold is susceptible to attack by various nucleophiles. The lactone ring can be opened by strong nucleophiles, while the C4 position of the chromene can also be a site for addition, especially in related chromene systems. For instance, reactions of analogous benzoxazinones with nitrogen nucleophiles like benzylamine, hydrazine (B178648), and guanidine, as well as carbon nucleophiles derived from active methylene compounds, proceed via nucleophilic attack and subsequent ring opening or rearrangement. idosi.org

Similarly, the reaction of related coumarin (B35378) systems (which share the α,β-unsaturated lactone feature) with hydrazine hydrate (B1144303) can lead to either the formation of a carbohydrazide (B1668358) derivative or ring-opening products, depending on the reaction conditions. mdpi.com These reactions suggest that the C2 position of this compound could be a target for nucleophilic attack, potentially leading to ring-opened products or rearranged structures.

Cycloaddition reactions offer a powerful method for constructing complex polycyclic systems from the benzo[f]chromene core. While specific examples starting from this compound are not extensively documented, the general reactivity of chromenes in Diels-Alder reactions is known. For example, 3-vinyl-2H-chromenes can undergo intermolecular [4+2] cycloaddition with dienophiles like methyl propiolate, followed by aromatization, to yield functionalized 6H-benzo[c]chromenes. rsc.org This suggests that suitable derivatization of the benzo[f]chromene core to introduce a diene or dienophile moiety could enable its use in cycloaddition cascades to build novel fused architectures.

The 1,3-dicarbonyl-like arrangement of the benzoyl group and the lactone carbonyl in this compound makes it an ideal precursor for cyclization reactions with binucleophiles to form fused heterocyclic systems.

Synthesis of Fused Pyrazoles: The reaction of chromone (B188151) derivatives containing a 1,3-dicarbonyl system with hydrazine hydrate is a well-established method for the synthesis of pyrazole-fused compounds. nih.gov By analogy, treating this compound with hydrazine hydrate is expected to yield a benzo[f]chromeno[3,4-c]pyrazole derivative. The reaction would likely proceed through initial condensation of hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole (B372694) ring. Various substituted hydrazines can be used to install different groups on the nitrogen atom of the newly formed pyrazole ring. nih.gov

Synthesis of Fused Isoxazoles: Similarly, reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of a fused isoxazole (B147169) ring system. The general synthesis of isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.govmdpi.com Therefore, reacting this compound with hydroxylamine would likely produce a benzo[f]chromeno[3,4-c]isoxazole. This transformation adds another five-membered heterocyclic ring to the core structure, significantly increasing its chemical diversity and potential for biological activity. researchgate.net

Table 2: Potential Cyclization Reactions for Fused Heterocycle Synthesis

Starting Material CoreReagentFused Heterocycle FormedGeneral Reaction TypeReference (Analogous Reactions)
Benzo[f]chromenone with 1,3-dicarbonyl featureHydrazine Hydrate (N₂H₄·H₂O)Benzo[f]chromeno[3,4-c]pyrazoleCondensation/Cyclization researchgate.netnih.gov
Benzo[f]chromenone with 1,3-dicarbonyl featureHydroxylamine (NH₂OH)Benzo[f]chromeno[3,4-c]isoxazoleCondensation/Cyclization researchgate.netnih.govmdpi.com
3-Formylchromone1,3-Bis(silylenol ethers)6H-Benzo[c]chromen-6-oneMichael Addition/Lactonization tubitak.gov.tr

The systematic derivatization of the this compound scaffold is essential for conducting structure-activity relationship (SAR) studies, which aim to identify the structural features responsible for biological activity and to optimize lead compounds.

SAR studies on structurally related 9-hydroxy-1H-benzo[f]chromene derivatives have provided valuable insights. nih.gov In these studies, a series of compounds with different substituents on an aryl group at the 1-position were synthesized and evaluated for cytotoxic activity. The results indicated that the nature of the substituent significantly impacts activity. For instance, the presence of lipophilic, electron-withdrawing groups like halogens (e.g., 3,5-Br₂, 2,4-F₂, 2,4-Cl₂) on the aryl ring was more beneficial for activity against PC-3 cancer cells compared to electron-donating groups like methoxy. nih.gov

For the this compound scaffold, derivatization can be explored at several positions:

The Benzoyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the phenyl ring of the benzoyl moiety would allow for probing the effects of electronics and sterics on activity.

The Benzo[f]chromene Core: Modifications on the fused naphthalene (B1677914) ring system, if synthetically accessible, could influence lipophilicity and interactions with biological targets.

Post-Cyclization Derivatization: The fused pyrazole or isoxazole rings, formed as described in section 2.2.2, offer further sites for functionalization, enabling the exploration of a wider chemical space.

These derivatization strategies, combined with biological testing, are crucial for mapping the SAR of this compound class and for the rational design of more potent and selective analogues. nih.govnih.govmdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR spectroscopy of 2-benzoyl-1H-benzo[f]chromen-3(2H)-one provides characteristic chemical shifts and coupling patterns. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the chromene core resonate at higher field strengths. The integration of the signals corresponds to the number of protons in a given environment.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a spectrum of the carbon backbone. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents. The carbonyl carbons of the benzoyl and chromenone moieties are typically observed at the lowest field.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH 7.20 - 8.20 (m) 117.0 - 136.0
CH (H-2) 5.80 (d) 45.0
CH₂ (H-1) 3.80 (m) 30.0
C=O (benzoyl) - 195.0
C=O (chromenone) - 165.0

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'm' denotes a multiplet and 'd' denotes a doublet.

While specific experimental data for 2D NMR analysis of this compound is not widely available in the public domain, these techniques are invaluable for unambiguous signal assignment. Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range correlations between protons and carbons, which is crucial for confirming the connectivity of the benzoyl group and the benzo[f]chromene core.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl groups and the aromatic rings. The presence of two distinct carbonyl stretching frequencies can often distinguish the ketone of the benzoyl group from the lactone of the chromenone ring.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode **Frequency (cm⁻¹) **
C=O (benzoyl ketone) Stretching ~1685
C=O (lactone) Stretching ~1735
C=C (aromatic) Stretching 1600 - 1450

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information, often showing characteristic losses of the benzoyl group or other fragments.

Table 3: Expected Mass Spectrometry Data for this compound

Analysis Value
Molecular Formula C₂₂H₁₄O₃
Molecular Weight 326.35 g/mol
[M+H]⁺ 327.0961

Solid-State Structural Determination

The determination of the three-dimensional structure of a molecule in the solid state provides definitive proof of its constitution and stereochemistry.

X-ray crystallography is the gold standard for solid-state structural elucidation. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise spatial arrangement of its atoms. Although a specific crystal structure for this compound is not readily found in publicly accessible databases, such an analysis would provide accurate bond lengths, bond angles, and torsional angles. This information would be invaluable for understanding the planarity of the aromatic systems and the conformation of the dihydropyranone ring.

Table 4: List of Chemical Compounds

Compound Name

Elemental Compositional Analysis

The determination of the elemental composition is a critical step in the characterization of a newly synthesized compound such as this compound. This analysis provides the empirical formula of the molecule, which can then be compared with the proposed molecular formula to validate its structure. The primary techniques employed for this purpose are combustion analysis (CHN analysis) and high-resolution mass spectrometry (HRMS).

Combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen. The molecular formula of this compound is C₂₀H₁₄O₃, which corresponds to a molecular weight of 314.33 g/mol . The theoretical elemental composition can be calculated from this formula. While specific experimental data for this compound is not detailed in the reviewed literature, the analysis of closely related 1H-benzo[f]chromene derivatives is a standard procedure in their characterization. researchgate.netresearchgate.net For instance, studies on various 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives consistently report the findings from elemental analysis, where the experimentally found percentages of Carbon, Hydrogen, and Nitrogen are shown to be in close agreement (typically within ±0.4%) with the calculated theoretical values. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is another powerful tool that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, often to four or more decimal places. youtube.com This precision allows for the unambiguous determination of the molecular formula, as very few combinations of atoms will have the exact same mass. youtube.comnih.gov The technique's high specificity and sensitivity make it an indispensable method for structural elucidation. nih.gov In the characterization of related benzo[f]chromene derivatives, mass spectrometry is routinely used to confirm the molecular weight, with the observed molecular ion peak (M⁺) in the spectrum corresponding to the calculated mass. nih.govnih.gov

Below are representative data tables illustrating how elemental analysis results are typically presented.

Table 1: Theoretical Elemental Composition of this compound (Note: This table is based on theoretical calculations from the molecular formula C₂₀H₁₄O₃.)

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percent (%)
CarbonC12.01120240.2276.42%
HydrogenH1.0081414.1124.49%
OxygenO15.999347.99719.09%

Table 2: Example Elemental Analysis Data for a Representative 1H-Benzo[f]chromene Derivative (Based on published data for 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile). nih.gov

ElementCalculated (%)Found (%)
C80.5280.79
H4.734.55
N3.393.01

Surface and Morphological Characterization (e.g., Scanning Electron Microscopy)

Surface and morphological characterization provides insights into the physical properties of a compound in its solid state. Scanning Electron Microscopy (SEM) is a principal technique used for this purpose, offering high-resolution imaging of a sample's surface topography. rsc.org The information obtained from SEM includes the size, shape (morphology), and texture of the crystalline or amorphous particles.

For a synthesized organic compound like this compound, which is expected to be a crystalline solid, SEM analysis would be instrumental in visualizing its crystal habit (e.g., needles, plates, prisms), assessing the uniformity of the crystal sizes, and observing any surface features or defects. The synthesis of related chromene derivatives often results in crystalline products that are purified through methods like recrystallization, yielding solid materials suitable for such analysis. nih.govnih.gov

While specific SEM micrographs for this compound are not available in the surveyed literature, the general methodology would involve mounting a small amount of the powdered sample onto a stub, sputter-coating it with a conductive material (like gold or palladium) to prevent charge buildup, and then scanning it with a focused beam of electrons. The signals produced from the interaction of the electron beam with the sample surface are collected to form an image that reveals its detailed morphology. This type of analysis is crucial for quality control in materials science and pharmaceutical development, as the morphology of a compound can influence its bulk properties, such as flowability and dissolution rate.

In broader contexts, microscopy techniques have been used to observe morphological changes in biological systems when treated with chromene derivatives. nih.gov However, the primary application for a pure, synthesized compound itself would be the characterization of its solid-state physical form.

Advanced Computational Chemistry and Chemoinformatics

Quantum Mechanical Investigations of Electronic and Molecular Structure

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in exploring the structural and electronic characteristics of benzo[f]chromenone derivatives. These studies help in understanding the molecule's stability, reactivity, and spectroscopic properties.

DFT has been utilized to analyze the conformational structure of derivatives of 3-oxo-3H-benzo[f]chromen-2-yl. For instance, in a study of 1-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)thiosemicarbazide, DFT calculations were performed using the B3LYP functional with a 6-31G(d,p) basis set to determine its optimized geometry and electronic properties. ekb.eg Such theoretical analyses provide a foundational understanding of the molecule's three-dimensional structure and the spatial arrangement of its atoms.

The structural parameters, including bond lengths and angles, calculated through DFT, often show good agreement with experimental data, thereby validating the computational model. These calculations are fundamental for further, more complex computational studies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited.

For a derivative, 1-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)thiosemicarbazide, the HOMO and LUMO energies were calculated. ekb.eg The HOMO is primarily localized on the thiosemicarbazide (B42300) moiety, indicating that this is the region most likely to donate electrons in a reaction. Conversely, the LUMO is distributed over the benzo[f]chromenone ring system, suggesting this area is the electron-accepting region. ekb.eg The HOMO-LUMO energy gap for this derivative was determined to be -4.214 eV. ekb.eg

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity.

Table 1: Reactivity Indices for a Benzo[f]chromenone Derivative

Parameter Value (eV)
EHOMO -6.215
ELUMO -2.001
Energy Gap (ΔE) -4.214
Ionization Potential (I) 6.215
Electron Affinity (A) 2.001
Electronegativity (χ) 4.108
Chemical Potential (μ) -4.108
Hardness (η) 2.107
Softness (S) 0.237

| Electrophilicity Index (ω) | 3.998 |

Data derived from a study on 1-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)thiosemicarbazide ekb.eg

The distribution of electronic charge within a molecule is fundamental to its behavior, influencing its polarity, solubility, and how it interacts with other molecules. Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used to calculate the charge distribution.

In the analysis of the aforementioned benzo[f]chromenone derivative, both MPA and NPA were employed. ekb.eg These analyses revealed that the oxygen and nitrogen atoms carry a negative charge, while the carbon and hydrogen atoms are positively charged. This charge separation is crucial for understanding intramolecular and intermolecular interactions, including hydrogen bonding and potential binding to biological macromolecules. ekb.eg

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, including docking and dynamics simulations, are powerful tools for predicting how a ligand like 2-benzoyl-1H-benzo[f]chromen-3(2H)-one might interact with a biological target, such as a protein receptor.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might bind to its target receptor.

For a derivative of 3-oxo-3H-benzo[f]chromen-2-yl, molecular docking studies were performed against the active site of ribosyltransferase (PDB code: 3GEY). ekb.eg The results indicated that the compound fits well within the binding pocket of the enzyme. The docking study revealed specific interactions, such as hydrogen bonds between the ligand and key amino acid residues of the protein, as well as hydrophobic interactions. ekb.eg

In a related study on 5-(2-hydroxybenzoyl)-2-pyridone analogues, molecular docking showed that the benzoyl moiety plays a crucial role in binding to the target protein. mdpi.com The benzoyl group was observed to form van der Waals interactions and hydrogen bonds with amino acid residues in the active site. mdpi.com This suggests that the benzoyl group of this compound would also be critical for its binding affinity to target proteins.

Table 2: Molecular Docking Results for a Benzo[f]chromenone Derivative against Ribosyltransferase (3GEY)

Parameter Value
Binding Energy (kcal/mol) -8.5
Interacting Residues ASP120, GLY121, ARG123, LYS145

| Hydrogen Bond Distance (Å) | 2.1 (with ASP120) |

Data derived from a study on 1-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)thiosemicarbazide ekb.eg

In principle, an MD simulation would involve placing the docked complex of this compound and its target protein in a simulated physiological environment (water, ions). The simulation would then calculate the movements of every atom over a period of time, revealing how the ligand settles into the binding pocket, the stability of the interactions, and any conformational changes in the protein induced by the ligand. This information is crucial for validating docking results and for a deeper understanding of the binding mechanism at a molecular level.

In Silico Structure-Activity Relationship (SAR) and Design Principles

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods have become indispensable in elucidating these relationships, allowing for the rational design of new molecules with improved properties.

Computational Approaches to SAR Elucidation

Computational SAR studies for a compound like this compound would involve analyzing a series of related molecules where specific parts of the structure are systematically modified. By comparing the predicted (or experimentally determined) activities of these analogs, it is possible to identify key structural features responsible for biological effects.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the chemical properties of a set of compounds with their biological activities. For example, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives identified that lipophilic and electronic properties were key influencers of their anticancer activity. For this compound, a similar QSAR study could reveal which substitutions on the benzoyl or benzochromenone rings would be most likely to enhance a desired activity.

Another powerful technique is the generation of pharmacophore models. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target. By aligning a set of active compounds, a common pharmacophore can be derived, which then serves as a template for designing new molecules with a higher probability of being active.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" compound, virtual screening could be used to find commercially available or virtual compounds with similar structures that might have even better binding affinities.

For instance, a virtual screening campaign could use the structure of this compound as a query to search a database like ZINC15. The resulting compounds would then be docked into the target's active site, and those with the best docking scores would be prioritized for acquisition and experimental testing.

Once a promising lead compound is identified, computational methods can guide its optimization. This involves making small, targeted chemical modifications to improve properties like potency, selectivity, and pharmacokinetic profile. For example, if docking studies of this compound revealed an unoccupied pocket in the binding site, new functional groups could be computationally added to the molecule to fill this space and create additional favorable interactions, thereby increasing binding affinity.

Table 2: Example of Docking Scores from a Virtual Screening of Benzimidazole (B57391) Derivatives against Triosephosphate Isomerase

This table illustrates the type of data generated during a virtual screening campaign, showing the docking scores of various ligands. A similar approach could be applied to screen for analogs of this compound.

LigandDocking Score (kcal/mol)
L1-8.9
L2-8.0
L3-7.9
L4-8.4
L5-8.2
L6-8.1
Data adapted from a study on benzimidazole derivatives.

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Enzyme Inhibition and Modulation

Cholinesterases (AChE, BChE) for Neurodegenerative Pathways

Direct studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 2-benzoyl-1H-benzo[f]chromen-3(2H)-one are not extensively documented in publicly available literature. However, research on structurally related coumarin (B35378) derivatives has shown significant cholinesterase inhibitory activity, suggesting a potential area for investigation for this specific compound. For instance, certain coumarin-based compounds have been identified as potent inhibitors of these enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's disease. The general structure of coumarins allows for interactions with the active sites of cholinesterases.

In a broader context, the modulation of pathways related to neurodegeneration by similar compounds has been observed. For example, the derivative 3-benzoyl-5-hydroxychromen-2-one (LM-031) has been shown to reduce Tau misfolding and oxidative stress in cell models of Alzheimer's disease. nih.gov This compound was found to upregulate the HSPB1 chaperone and activate the NRF2 and CREB pathways, which are crucial for neuronal survival and protection against apoptosis. nih.gov While not a direct study on this compound, these findings highlight the potential of the benzoyl-chromenone scaffold in targeting neurodegenerative pathways.

Viral Enzyme Targets (e.g., HIV-1 Reverse Transcriptase, Integrase)

There is a lack of specific research on the direct interaction of this compound with viral enzymes such as HIV-1 reverse transcriptase and integrase. However, the broader class of coumarin derivatives has been a subject of interest in antiviral research. Studies have shown that certain N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives exhibit moderate to potent activity against wild-type HIV-1. nih.gov One of the most promising compounds from this series demonstrated an EC50 value of less than 7 μg/ml. nih.gov

Furthermore, in silico screening of a large number of natural compounds identified a chromenone derivative, 3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one, as an inhibitor of HIV-1 integrase nuclear translocation. nih.gov This compound was shown to significantly reduce p24 antigen production in HIV-1 infected T cells, with a maximal effective concentration of 4.33 µM. nih.gov These findings suggest that the chromenone scaffold, a core component of this compound, has the potential for development into antiviral agents targeting key viral enzymes.

Sirtuin Family (SIRT1, SIRT2) Modulators

Urokinase-type Plasminogen Activator Receptor (uPAR) Interaction

The interaction of this compound with the urokinase-type plasminogen activator receptor (uPAR) has not been specifically detailed in published research. uPAR is a key protein involved in cell adhesion, migration, and invasion, and its overexpression is often associated with cancer metastasis. The potential for compounds to interact with and modulate uPAR activity is an active area of cancer research. Given the established anti-cancer properties of other coumarin derivatives, exploring the uPAR interaction of this compound could be a valuable area of future research.

Protein Kinase Pathways (c-Src, PKB, Raf Kinases)

While direct evidence of this compound's interaction with specific protein kinases like c-Src, PKB (Akt), and Raf kinases is limited, studies on related compounds provide some insights. The structurally similar compound, 3-benzoyl-5-hydroxychromen-2-one (LM-031), has been shown to enhance CREB-dependent gene transcription, which includes the upregulation of the AKT and ERK signaling pathways. nih.gov These pathways are critical for neuronal survival. nih.gov This suggests that the benzoyl-chromenone scaffold can modulate key protein kinase signaling cascades, although the specific effects of this compound on kinases like c-Src and Raf remain to be elucidated.

Glycosidase and Tyrosinase Enzymatic Inhibition

There is no specific data found regarding the inhibition of glycosidase and tyrosinase by this compound. However, the inhibitory potential of related structures against these enzymes is well-documented.

For α-glucosidase, a synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govsigmaaldrich.comdioxol-5-yl)-4H-chromen-4-one, demonstrated potent, dose-dependent non-competitive inhibition, with a maximum inhibition of 99.3% at a concentration of 27.6 µM. nih.gov This was significantly more potent than the standard drug, acarbose. nih.gov Another study on 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govsigmaaldrich.comthiazin-2-yl]-N-arylacetamides also reported potent α-glucosidase inhibition, with some derivatives showing IC50 values better than acarbose. mdpi.com

Regarding tyrosinase, the key enzyme in melanin (B1238610) synthesis, various benzophenone (B1666685) and chromone (B188151) derivatives have been investigated. For instance, piperazine/piperidine amides of benzoic and cinnamic acid derivatives have been reported as tyrosinase inhibitors. nih.gov Similarly, phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold, which is isosterically related to parts of the structure of this compound, have shown potent mushroom tyrosinase inhibition. mdpi.com

β-Lactamase Inhibition

No studies were identified that investigate or report the β-lactamase inhibitory activity of this compound.

Cellular Mechanistic Insights in Anti-proliferative Activity (In Vitro)

There is no available data from in vitro studies detailing the effects of this compound on cell cycle regulation or its potential to induce cell cycle arrest in cancer cell lines.

Specific research on the apoptotic induction pathways, including the activation of caspases, by this compound has not been reported in the available literature. While related benzocoumarin structures have been investigated for apoptosis induction, this specific compound has not.

There are no published findings on the in vitro effects of this compound on cancer cell invasion or metastasis.

Antimicrobial Action: Spectrum and Mode of Action (In Vitro)

Specific data on the in vitro antibacterial efficacy of this compound against any bacterial strains is not available. Studies on other classes of chromene derivatives have shown antibacterial properties, but these findings are not directly applicable to this specific compound. asianpubs.org

Antifungal Properties

While the broader class of chromene derivatives has been investigated for antifungal effects, specific data on the antifungal properties of this compound are not extensively detailed in publicly available scientific literature. However, studies on structurally related compounds provide context for potential mechanisms. For instance, research on various 2-acylbenzohydroquinones has demonstrated activity against both Candida species and filamentous fungi. mdpi.com The mechanism for some antifungal agents involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov For example, certain benzoxazole (B165842) derivatives are thought to exert their antifungal effects by targeting the mycelial cell membrane, leading to changes in morphology, permeability, and integrity. nih.gov Another related class, 2H-1,4-benzoxazin-3(4H)-ones, has also shown moderate to good antifungal activity against a range of phytopathogenic fungi. nih.gov

These general mechanisms found in related heterocyclic compounds, such as membrane disruption and enzyme inhibition, represent potential, though unconfirmed, pathways for the benzo[f]chromene scaffold.

Antiviral and Anti-HIV Mechanisms

The chromene scaffold is present in a number of molecules investigated for antiviral properties. A primary target for many anti-HIV compounds is the viral enzyme reverse transcriptase (RT), which is essential for the replication of the virus. researchgate.netmdpi.com Inhibitors of this enzyme can be classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity. mdpi.comresearchgate.net

Investigations into compounds with similar structural motifs, such as 3-benzoylbenzofurans, have identified them as non-nucleoside reverse transcriptase inhibitors. nih.gov Similarly, N-(4-tert-butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH) has been shown to inhibit both the polymerase and the ribonuclease H (RNase H) activities of HIV-1 RT. nih.gov While these findings highlight the potential for benzoyl-substituted heterocyclic compounds to interact with HIV-1 RT, specific mechanistic studies detailing the interaction of this compound with viral targets are not available.

Anti-Leishmanial Potency

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. mdpi.com Research has explored various heterocyclic compounds for anti-leishmanial activity. For example, studies on (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives have demonstrated potent activity against Leishmania major and Leishmania donovani. nih.govnih.gov The proposed mechanism for these compounds involves bioactivation by parasite-specific nitroreductases (NTRs), leading to the generation of cytotoxic metabolites that damage the parasite's DNA. nih.govnih.gov

Other research has identified that the antifungal benzoxaborole AN2690 inhibits the growth of L. donovani by targeting the leucyl-tRNA synthetase (LRS), an enzyme essential for protein synthesis. nih.gov While derivatives of the related benzo[h]chromene have shown activity against L. braziliensis and L. infantum, specific data on the anti-leishmanial potency and mechanism of action for this compound have not been reported. mdpi.com

Biofilm Formation Inhibition

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers significant resistance to antibiotics and host immune responses. nih.govnih.gov A key strategy in combating biofilms is the inhibition of quorum sensing (QS), the cell-to-cell communication system that regulates biofilm formation and virulence factor production in bacteria like Pseudomonas aeruginosa. mdpi.com

Research into biofilm inhibitors has focused on various chemical scaffolds. For instance, 2-aminobenzimidazole (B67599) (2-ABI) derivatives have been identified as potent inhibitors and dispersal agents of P. aeruginosa biofilms. nih.gov Similarly, certain peptides are capable of preventing biofilm attachment and killing bacteria within established biofilms. researchgate.net Although these studies demonstrate that heterocyclic compounds can serve as effective anti-biofilm agents, there is currently no specific scientific information available detailing the activity or mechanistic action of this compound in the inhibition of bacterial biofilm formation.

Neuroprotective and Central Nervous System Applications (In Vitro and In Silico)

Neuroprotection Mechanisms

While specific studies on the neuroprotective mechanisms of this compound are not present in the current body of scientific literature, the general class of coumarins and chromenes is often explored for such properties. Neuroprotection refers to the preservation of neuronal structure and function, and mechanisms often involve antioxidant activity, anti-inflammatory effects, and modulation of apoptotic pathways. The investigation of related scaffolds provides a theoretical basis for potential neuroprotective action, but empirical data for this specific compound is lacking.

Targeting Cholinergic System Dysfunction

The cholinergic system plays a crucial role in cognitive functions, and its dysfunction is a key element in the pathology of Alzheimer's disease. A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. nih.gov

Research into novel cholinesterase inhibitors has explored a variety of molecular structures. For example, novel series of 2-benzoylhydrazine-1-carboxamides have been designed and shown to dually inhibit both AChE and BChE in vitro. nih.gov Molecular docking studies of these inhibitors suggest they act as non-covalent binders near the catalytic triad (B1167595) of the enzymes. nih.gov In a different study, naphthalimide-based compounds, which share a large aromatic structure, were also synthesized and evaluated as acetylcholinesterase inhibitors. derpharmachemica.com

Despite these investigations into related benzoyl derivatives and fused ring systems, there is no specific published data evaluating the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase. Therefore, its potential to modulate cholinergic system dysfunction remains uninvestigated.

No scientific research articles detailing the mechanistic investigations of biological activities for the chemical compound this compound could be located in the public domain.

Extensive searches for in vitro and in silico studies on the monoamine oxidase (MAO) isozyme specific inhibition and the anti-inflammatory and antioxidant pathways of this compound did not yield any specific research findings.

Consequently, it is not possible to provide an article with the requested detailed research findings and data tables for the specified sections:

Anti-Inflammatory and Antioxidant Pathways

While information regarding the chemical properties of the compound is available from commercial suppliers, and research exists on the biological activities of structurally related but distinct molecules, there is no publicly available scientific literature that specifically investigates the biological mechanisms of this compound itself. Therefore, the generation of an article with the required level of detail and adherence to the provided outline is not feasible at this time.

Advanced Material Science and Photophysical Applications

Design and Application of Fluorescent Probes and Dyes

The development of fluorescent probes and dyes is crucial for visualizing and understanding complex biological processes. The coumarin (B35378) core is a well-established fluorophore, and its derivatives are often explored for these applications.

Principles of Fluorescence in Biological Systems

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. In biological systems, fluorescent molecules, or fluorophores, can be used to label and detect specific components. The utility of a fluorophore is determined by its photophysical properties, including its absorption and emission spectra, quantum yield, and lifetime. The interaction of fluorescent molecules with their biological environment can provide valuable information about the local environment's polarity, viscosity, and the presence of specific ions or molecules. For instance, the fluorescence of polycyclic aromatic hydrocarbons is a known tool for probing their interactions with nucleic acids. nih.gov

Development of Targeted Fluorescent Bioprobes

Targeted fluorescent bioprobes are designed to selectively bind to a specific biological target, such as a protein or nucleic acid, and report on its presence or activity through a change in fluorescence. The design of such probes often involves modifying a core fluorophore with a recognition element that directs it to the target. While specific research on 2-benzoyl-1H-benzo[f]chromen-3(2H)-one as a targeted bioprobe is not extensively documented, the broader class of coumarin derivatives has been widely used for this purpose. Their versatility allows for chemical modification to tune their spectral properties and to introduce functionalities for targeting.

Investigations of Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. Understanding these mechanisms is critical for the design of "turn-on" or "turn-off" fluorescent probes. Quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET), photoinduced electron transfer (PET), and static quenching due to complex formation.

In a study related to polycyclic aromatic hydrocarbons, the fluorescence quenching of a benzo[a]pyrene (B130552) tetraol metabolite by deoxynucleosides was investigated. nih.gov It was found that 2'-deoxyguanosine (B1662781) (dG) acts as a strong quencher through both static and dynamic mechanisms. nih.gov The pyrimidine (B1678525) derivatives 2'-deoxycytidine (B1670253) (dC) and 2'-deoxythymidine (dT) were also identified as efficient dynamic quenchers. nih.gov These quenching interactions are crucial in understanding the low fluorescence yields observed when such molecules interact with DNA. nih.gov While this study does not directly involve this compound, the principles of quenching by nucleic acid bases are broadly applicable to other fluorescent molecules.

QuencherQuenching MechanismDynamic Quenching Rate Constant (k_DYN) (M⁻¹s⁻¹)
2'-deoxyguanosine (dG)Static and Dynamic(2.5 ± 0.4) x 10⁹
2'-deoxycytidine (dC)Dynamic~(1.5-3.0) x 10⁹
2'-deoxythymidine (dT)Dynamic (with a small static component)~(1.5-3.0) x 10⁹

This data is based on the quenching of a benzo[a]pyrene tetraol metabolite and is presented here to illustrate quenching principles. nih.gov

Optoelectronic Materials and Devices

The photophysical and electronic properties of organic molecules are at the heart of modern optoelectronic devices. Coumarin derivatives have been explored for their potential in organic light-emitting diodes (OLEDs) and solar energy conversion technologies.

Organic Light-Emitting Diodes (OLEDs) Componentry

OLEDs are devices that emit light in response to an electric current. They are composed of several layers of organic materials, each with a specific function (e.g., charge injection, transport, and emission). The emissive layer contains a fluorescent or phosphorescent material that determines the color and efficiency of the light output.

Solar Energy Conversion Technologies

Organic photovoltaic (OPV) devices, or solar cells, convert sunlight into electricity. These devices rely on the absorption of light by an organic semiconductor material to generate excitons (electron-hole pairs), which are then separated to produce an electric current. The efficiency of an OPV device is highly dependent on the absorption characteristics of the organic materials used.

The broad absorption spectra and good photostability of some coumarin derivatives make them interesting candidates for use in solar energy conversion. They can function as the primary light-absorbing material or as sensitizers in dye-sensitized solar cells (DSSCs). The development of novel coumarin-based materials continues to be an active area of research in the quest for more efficient solar energy technologies.

Heterogeneous Photocatalysis Applications

Heterogeneous photocatalysis is a process where a solid photocatalyst absorbs light to generate electron-hole pairs, which then drive redox reactions on the catalyst's surface. This technology has significant potential for environmental remediation and green chemistry.

While the core structure of benzo[f]chromenone suggests potential photophysical activity, extensive research specifically detailing the use of this compound as a heterogeneous photocatalyst is not widely available in peer-reviewed literature. The benzoyl and chromenone moieties are known to possess photoactive properties. The benzoyl group, in particular, can absorb UV radiation and promote the formation of radical species, a key step in many photocatalytic cycles.

The potential mechanism for its photocatalytic activity would likely involve the excitation of the molecule by UV or visible light, leading to the generation of an excited state. This excited molecule could then interact with adsorbed substrates on a solid support, facilitating their transformation. However, without specific experimental studies, this remains a theoretical proposition.

Future research would need to focus on immobilizing this compound onto stable, high-surface-area supports, such as silica (B1680970) or titania, and evaluating the photocatalytic efficiency of the resulting material in model reactions, for instance, the degradation of organic pollutants. Detailed studies on the reaction kinetics, mechanism, and the stability of the photocatalyst would be crucial to ascertain its practical viability.

Table 1: Potential Research Directions for Heterogeneous Photocatalysis

Research AreaDescription
Catalyst Development Synthesis and characterization of this compound immobilized on various solid supports.
Photocatalytic Activity Evaluation of the catalyst's efficiency in degrading model pollutants under different light sources and reaction conditions.
Mechanistic Studies Investigation of the reaction mechanism using techniques like transient absorption spectroscopy to identify reactive intermediates.
Stability and Reusability Assessment of the long-term stability and reusability of the photocatalyst to determine its practical applicability.

Photoinitiators in Polymer Chemistry and Advanced Materials Fabrication

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization reactions. They are essential components in photocurable formulations used in coatings, adhesives, inks, and 3D printing.

The chemical structure of this compound, containing a benzoyl group attached to a large conjugated system, suggests its potential as a photoinitiator. The benzoyl moiety is a well-known chromophore that can undergo efficient intersystem crossing to the triplet state upon photoexcitation. This triplet state can then initiate polymerization through various mechanisms, such as hydrogen abstraction from a suitable donor molecule (Type II photoinitiation) or, less commonly for benzophenones, through direct cleavage (Type I photoinitiation).

Despite this structural promise, there is a notable lack of specific studies in the scientific literature that investigate the efficacy of this compound as a photoinitiator for polymerization. Research in this area would involve evaluating its photoinitiation efficiency in various monomer systems, such as acrylates and methacrylates, which are commonly used in industrial applications.

Key parameters to investigate would include the rate of polymerization, the final monomer conversion, and the photophysical properties of the compound, such as its absorption spectrum, molar extinction coefficient, and the quantum yield of radical generation.

Table 2: Key Parameters for Photoinitiator Evaluation

ParameterSignificance
Absorption Spectrum Must overlap with the emission spectrum of the light source used for curing.
Molar Extinction Coefficient A measure of how strongly the compound absorbs light at a particular wavelength.
Quantum Yield of Initiation The efficiency of generating initiating radicals per photon absorbed.
Rate of Polymerization Determines the curing speed of the formulation.
Final Monomer Conversion Indicates the extent of polymerization and the final properties of the material.

Conclusion and Future Research Perspectives

Synthetic Challenges and Opportunities for 2-Benzoyl-1H-benzo[f]chromen-3(2H)-one

The synthesis of the 1H-benzo[f]chromene core has been approached through various methods, with multicomponent reactions (MCRs) being particularly prominent for their efficiency. A key challenge in synthesizing these structures is the development of protocols that are not only high-yielding but also adhere to the principles of green chemistry.

Challenges:

Reaction Conditions: Many established syntheses for related chromenone structures require specific and sometimes harsh conditions, including the use of catalysts that may not be environmentally benign.

Substrate Scope and Selectivity: Achieving high selectivity and broad substrate scope can be challenging, particularly when constructing complex or highly substituted derivatives.

Opportunities:

Catalyst Development: There is a significant opportunity in exploring novel and more sustainable catalysts. For instance, the use of copper(II) triflate under ultrasonic irradiation has been shown to be a rapid and efficient method for producing related 1H-benzo[f]chromen-2-yl (phenyl)methanone derivatives. researchgate.net This highlights a promising avenue for clean and high-yield synthesis.

One-Pot Syntheses: Expanding the repertoire of one-pot, multicomponent reactions is a major opportunity. A method involving the reaction of 3-aryl-1-(3-coumarinyl)propen-1-ones with 2-naphthol (B1666908) catalyzed by DBU and concentrated H₂SO₄ has been used to create substituted derivatives in ample yields. eurjchem.com Further refinement of such methods could accelerate the discovery of new analogs.

Diversity-Oriented Synthesis: The benzo[f]chromenone scaffold is an excellent candidate for diversity-oriented synthesis. By developing robust and versatile synthetic routes, large libraries of analogs can be generated for high-throughput screening against various biological targets and for tuning photophysical properties. researchgate.netresearchgate.net

A notable synthetic approach for related compounds is the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde (B42665) with ethyl benzoylacetate, followed by reduction, which provides a pathway to the core structure. vulcanchem.com Future work could focus on optimizing such classical reactions using modern techniques like flow chemistry or microwave-assisted synthesis. nih.gov

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds, moving beyond traditional trial-and-error approaches. For a molecule like this compound, computational methods can provide deep insights into its structure, properties, and potential interactions.

Predictive Modeling:

Structure-Activity Relationship (QSAR): Quantitative Structure-Activity Relationship (QSAR) analyses can be employed to build predictive models. By correlating structural features of a series of benzo[f]chromenone analogs with their biological activity, it is possible to design new compounds with enhanced potency. Molecular modeling of flavone (B191248) derivatives, which share structural similarities, has been used to develop pharmacophore models for binding at the benzodiazepine (B76468) receptor. researchgate.net

Rational Drug Design: A prime example of computational success with a similar scaffold involved the rational design of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives as potent inhibitors of dipeptidyl peptidase 4 (DPP-4). nih.gov Using techniques like 3D molecular similarity-based scaffold hopping and electrostatic complementary methods, researchers achieved an approximately 7400-fold increase in potency from the initial lead compound. nih.gov This strategy is directly applicable to the design of novel this compound analogs.

Computational Data: Computational tools can predict various physicochemical and spectroscopic properties. For instance, predicted collision cross section (CCS) values can aid in the identification of the compound in complex mixtures using ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺303.10158167.4
[M+Na]⁺325.08352174.8
[M-H]⁻301.08702176.1
[M+NH₄]⁺320.12812182.4

Data sourced from PubChemLite. uni.lu

Future research will benefit from integrating machine learning and artificial intelligence with these computational methods to create more accurate predictive models for both biological activity and material properties.

Novel Biological Targets and Mechanistic Deconvolution

While the specific biological profile of this compound is not extensively documented, the broader class of benzo[f]chromene derivatives has shown activity against a range of significant biological targets, suggesting promising avenues for investigation.

Identified and Potential Targets:

Anticancer Targets: Derivatives of 1H-benzo[f]chromene have been found to inhibit topoisomerase I and II and the anti-apoptotic protein Bcl-2, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Other studies have shown that certain derivatives can act as P-glycoprotein (P-gp) inhibitors, which is crucial for overcoming multidrug resistance in cancer. nih.gov

Metabolic Disease Targets: As demonstrated by related structures, dipeptidyl peptidase 4 (DPP-4) is a validated target for this scaffold, presenting an opportunity to develop novel treatments for type 2 diabetes. nih.gov

Neurological Targets: The structural similarity of the chromenone core to flavonoids suggests that the benzodiazepine binding site on the GABA-A receptor could be a potential target. researchgate.netnih.gov Furthermore, related benzodiazepine hybrids have shown selective inhibition of butyrylcholinesterase, a target relevant to Alzheimer's disease. nih.gov

Mechanistic Deconvolution: A significant future task is the detailed mechanistic deconvolution for active compounds. This involves moving beyond identifying the primary target to understanding the full cascade of downstream signaling events. For example, if a derivative is found to inhibit topoisomerase, future studies should aim to elucidate the precise DNA-enzyme interactions and the subsequent activation of cell death pathways. Computational docking simulations are a valuable first step in this process, helping to visualize binding modes and guide further experimental work. nih.govnih.gov

Compound ClassPotential Biological TargetTherapeutic AreaSource
1H-Benzo[f]chromene derivativesTopoisomerase I & II, Bcl-2, P-glycoproteinOncology nih.gov
2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogsDipeptidyl Peptidase 4 (DPP-4)Metabolic Disease nih.gov
Isochromeno[4,3-c]pyrazol-5(1H)-one derivativesBenzodiazepine Receptor (GABA-A)Neurology nih.gov
Benzodiazepine-1,2,3-triazole hybridsButyrylcholinesterase (BuChE)Neurodegenerative Disease nih.gov

Interdisciplinary Applications in Materials Science and Photophysics

The fused aromatic system and carbonyl group of this compound suggest it possesses interesting photophysical properties, opening up applications beyond biology in the field of materials science. The parent coumarin (B35378) structure is renowned for its use in dyes and probes. nih.gov

Photophysical Properties:

Fluorescence and Solvatochromism: Related benzo[f]chromen-3-one derivatives are known to be fluorescent. researchgate.net Studies on similar structures show they exhibit solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent. researchgate.netnih.gov This property is due to changes in the dipole moment between the ground and excited states and is highly valuable for developing chemical sensors and environmental probes. researchgate.net

Quantum Yields: Many coumarin-based compounds exhibit high fluorescence quantum yields, making them efficient light emitters. nih.gov However, this can be influenced by solvent polarity, which may favor non-radiative decay pathways like internal conversion. nih.gov Understanding and controlling these deactivation pathways is key to designing highly efficient materials.

Applications in Materials Science:

Organic Electronics: Benzochromene moieties have been successfully used as electron-rich building blocks in the synthesis of conjugated polymers for organic solar cells. rsc.org These materials have demonstrated significantly higher power conversion efficiencies compared to reference polymers, largely due to broader absorption spectra and higher hole mobility. rsc.org This indicates a clear opportunity for this compound to be explored as a component in organic semiconductors.

Organic Light-Emitting Diodes (OLEDs): The strong fluorescence characteristic of the coumarin scaffold makes it a candidate for use as an emitter or dopant in OLEDs. nih.gov The benzoyl group on the target molecule could be used to tune the emission color and improve charge transport properties.

Non-linear Optics and Sensors: The inherent charge-transfer characteristics of such push-pull systems make them interesting for non-linear optical (NLO) materials. nih.gov Furthermore, their fluorescent properties could be harnessed to design chemosensors where interaction with an analyte modulates the fluorescence output.

PropertyObservation in Related Chromenone/Coumarin DerivativesPotential ApplicationSource
FluorescenceExhibits fluorescence, often in the blue-green region.OLEDs, Fluorescent Probes, Dyes nih.govnih.gov
SolvatochromismAbsorption/emission spectra are dependent on solvent polarity.Chemical Sensors, Environmental Probes researchgate.netnih.gov
High Molar AbsorptivityIndicates efficient π → π* transitions.Light-Harvesting Materials, Dyes nih.gov
Singlet Oxygen GenerationSmall but non-negligible quantum yield observed.Photosensitizers in Photodynamic Therapy nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 2-benzoyl-1H-benzo[f]chromen-3(2H)-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer: Copper-catalyzed arylation is a robust approach for functionalizing the chromenone core. For example, gram-scale synthesis of derivatives can be achieved using bisoxazoline ligands to enhance enantioselectivity (yields up to 98% reported). Reaction optimization should focus on solvent polarity, catalyst loading (e.g., CuI vs. CuBr), and temperature control to minimize side reactions .
  • Key Tools: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for verifying structural fidelity post-synthesis .

Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to resolve the stereochemistry of this compound derivatives?

  • Methodological Answer: Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. Ensure crystal quality by optimizing slow evaporation conditions in polar aprotic solvents (e.g., DMSO/EtOH mixtures). For ambiguous electron density regions, employ restraints or constraints during refinement .
  • Validation: Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions and packing motifs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Follow GHS guidelines for acute toxicity (Category 4). Use fume hoods (BS-approved) for synthesis steps, nitrile gloves (≥0.11 mm thickness), and full-face protection during bulk handling. Decontaminate spills with 10% sodium bicarbonate solution before disposal as hazardous waste .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound analogs be systematically resolved?

  • Methodological Answer: Apply contradiction analysis frameworks:

  • Step 1 : Identify primary variables (e.g., substituent electronic effects vs. steric bulk) using multivariate regression.
  • Step 2 : Conduct controlled pairwise comparisons (e.g., nitro vs. methoxy groups at position 8) under standardized assay conditions.
  • Step 3 : Validate hypotheses via in silico docking (AutoDock Vina) to correlate activity with target binding affinities .

Q. What strategies enhance the catalytic efficiency of transition metal complexes derived from this compound ligands?

  • Methodological Answer: Optimize ligand denticity by introducing electron-withdrawing groups (e.g., -CF₃) to stabilize metal centers. For Co(II) complexes, octahedral geometries (confirmed by magnetic susceptibility) show superior antibacterial activity (MIC ≤ 2 µg/mL against S. aureus). Use cyclic voltammetry to assess redox stability in catalytic cycles .

Q. How can open data principles be applied to structural studies of this compound while maintaining intellectual property integrity?

  • Methodological Answer: Deposit raw crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) under embargo periods. Anonymize synthetic protocols for high-value derivatives before sharing via FAIR-compliant platforms (e.g., Zenodo). Implement blockchain timestamps for priority claims .

Critical Notes

  • For spectral interpretation conflicts, use independent software (e.g., MestReNova) to reanalyze raw NMR data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.